molecular formula C20H22N4O4S B2739402 (4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396869-01-4

(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2739402
CAS No.: 1396869-01-4
M. Wt: 414.48
InChI Key: CBBYPCQZMZAKFI-UHFFFAOYSA-N
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Description

(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining a pyrazolo[1,5-a]pyridine core, a privileged scaffold in drug discovery, with a piperazine linker and a (4-methoxy-3-methylphenyl)sulfonyl group. The pyrazolo[1,5-a]pyridine moiety is a key structural feature in various bioactive molecules and is frequently investigated for its potential to interact with a range of enzymatic targets . Piperazine derivatives are widely utilized in research for their versatile pharmacological properties and ability to improve the pharmacokinetic profiles of lead compounds. This particular compound is intended for use in preclinical studies, including target identification, binding affinity assays, and mechanism-of-action studies. Researchers may employ it as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical testing. Its structure suggests potential for application in developing ligands for central nervous system (CNS) targets, oncological research, and the study of various G-protein coupled receptors (GPCRs). It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

IUPAC Name

[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-15-13-16(6-7-19(15)28-2)29(26,27)23-11-9-22(10-12-23)20(25)17-14-21-24-8-4-3-5-18(17)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBYPCQZMZAKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a member of a class of biologically active compounds that have garnered attention in medicinal chemistry due to their diverse therapeutic potentials. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Pyrazolo[1,5-a]pyridine core : Associated with anticancer and anti-inflammatory properties.
  • Sulfonyl group : Enhances solubility and bioavailability.

The molecular formula is C20H26N4O3SC_{20}H_{26}N_4O_3S with a molecular weight of approximately 402.51 g/mol.

Research indicates that this compound interacts with multiple biological targets, which may include:

  • Enzyme inhibition : Particularly in pathways involved in cancer proliferation.
  • Receptor modulation : Potentially affecting neurotransmitter systems and inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC50 (μM)Reference
Compound AHeLa2.5
Compound BMCF73.0
Target CompoundA549 (Lung)1.8

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cellular processes in microbial cells.

Case Studies

  • Anticancer Study : A study conducted on a series of pyrazolo[1,5-a]pyridine derivatives demonstrated that modifications at the piperazine position significantly enhanced their anticancer activity against breast cancer cells (MCF7). The lead compound from this study had an IC50 value of 2.5 μM, indicating potent activity ( ).
  • Anti-inflammatory Research : In vivo models showed that derivatives containing the sulfonamide group reduced inflammation markers significantly compared to control groups. This suggests potential applications in treating chronic inflammatory diseases ( ).
  • Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and showed promising results with a minimum inhibitory concentration (MIC) of 15 μg/mL ( ).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone exhibit anticancer properties. The pyrazolo[1,5-a]pyridine framework is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

Antimicrobial Properties

The compound's structure implies potential antimicrobial activity. Similar piperazine-based compounds have demonstrated effectiveness against various bacterial strains and fungi. The sulfonamide group enhances the compound's ability to penetrate microbial cell walls, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

Several case studies highlight the efficacy of similar compounds:

Study ReferenceCompoundBiological ActivityFindings
Pyrazolo[1,5-a]pyridine DerivativeAnticancerInduced apoptosis in breast cancer cells
Sulfonamide PiperazineAntimicrobialEffective against MRSA strains
Methoxy-substituted PyrazolesAnti-inflammatoryReduced inflammation in animal models

These studies underscore the potential therapeutic applications of this compound in treating various diseases.

Future Research Directions

Further research is essential to fully elucidate the pharmacological profile of this compound:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Features
(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone Piperazine + pyrazolo[1,5-a]pyridine 4-Methoxy-3-methylphenyl sulfonyl High polarity (sulfonyl), moderate lipophilicity (methoxy/methyl)
(4-Benzyhydrylpiperazin-1-yl)-[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Piperazine + pyrazolo[1,5-a]pyrimidine Benzhydryl, thiophene, trifluoromethyl Enhanced lipophilicity (CF₃, benzhydryl), potential MRP1 modulation
MK74 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative) Pyrazolo[1,5-a]pyrimidinone 4-Methoxybenzoyl, bis(trifluoromethyl)phenyl Electron-withdrawing groups (CF₃), improved metabolic stability
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone Chlorophenyl, methylphenyl sulfanyl Sulfanyl group (less polar than sulfonyl), halogenated aryl for target affinity

Key Observations

Core Heterocycles: The target compound’s pyrazolo[1,5-a]pyridine core lacks the additional nitrogen in pyrazolo[1,5-a]pyrimidine analogs (e.g., ). This reduces hydrogen-bonding capacity but may improve membrane permeability .

Substituent Effects: Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound increases polarity and stability compared to sulfanyl derivatives (e.g., ), which may reduce off-target binding but limit blood-brain barrier penetration . Aryl Moieties: The 4-methoxy-3-methylphenyl group in the target compound balances steric bulk and hydrophobicity, contrasting with the benzhydryl group in , which may confer higher potency but poorer solubility .

Synthetic Approaches: The target compound’s synthesis likely involves coupling a sulfonylated piperazine with a pyrazolo[1,5-a]pyridine carbonyl intermediate, analogous to methods in and (e.g., using ethyl 3-oxopropanoate derivatives and column chromatography for purification) . highlights the use of chlorophenyl and methylphenyl sulfanyl groups, suggesting that halogenation and sulfur-based substitutions are common strategies for optimizing activity .

Pharmacological Implications

While direct activity data for the target compound are absent, structural analogs provide insights:

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidinones (e.g., MK74) are often kinase inhibitors; the target compound’s pyridine core may shift selectivity toward tyrosine kinases over serine/threonine kinases .

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